molecular formula C21H23NO6 B7467623 2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No. B7467623
M. Wt: 385.4 g/mol
InChI Key: RDZLWBISLTYSRN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been developed through a specific synthesis method, and its unique properties make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-2-oxoethyl (2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, bacteria, and fungi. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and has been shown to induce apoptosis in cancer cells. It also inhibits the activity of cholinesterase, which is involved in the breakdown of acetylcholine in the brain, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(benzylamino)-2-oxoethyl (2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylamino)-2-oxoethyl (2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate in lab experiments include its potent anticancer, antibacterial, and antifungal properties, as well as its ability to improve cognitive function. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-(benzylamino)-2-oxoethyl (2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate. These include the development of novel chemotherapeutic agents based on its structure, the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the development of new antibiotics. Additionally, further studies are needed to determine its safety and efficacy in humans and to identify potential drug interactions.

Synthesis Methods

The synthesis of 2-(benzylamino)-2-oxoethyl (2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves a series of chemical reactions that include the condensation of benzylamine with ethyl oxalyl chloride, followed by the reaction with 3,4,5-trimethoxyphenylacetonitrile. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to enhance the yield and purity of the product.

Scientific Research Applications

2-(benzylamino)-2-oxoethyl (2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity and has been used in the development of novel chemotherapeutic agents. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its antibacterial and antifungal properties and has been used in the development of new antibiotics.

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-25-17-11-16(12-18(26-2)21(17)27-3)9-10-20(24)28-14-19(23)22-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZLWBISLTYSRN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

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